molecular formula C7H7N3O2 B1170848 Infliximab CAS No. 170277-31-3

Infliximab

Número de catálogo B1170848
Número CAS: 170277-31-3
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

Infliximab is produced through recombinant DNA technology in a murine myeloma cell line. The antibody is chimeric, consisting of human constant and murine variable regions. This chimeric structure is essential for its high affinity to human TNF-α while maintaining the ability to be produced in a non-human cell line.

Molecular Structure Analysis

The molecular structure of this compound consists of two heavy and two light chains, characteristic of IgG1 kappa antibodies. The variable regions of the murine sequences are responsible for the binding to TNF-α, whereas the constant regions of the human sequences minimize immunogenicity in patients. This structure enables this compound to bind specifically to TNF-α, blocking its interaction with TNF receptors on cell surfaces.

Chemical Reactions and Properties

This compound's primary chemical property is its high specificity and affinity for TNF-α. The binding of this compound to TNF-α neutralizes the cytokine's biological activity, leading to a decrease in the inflammatory response. This interaction is a key component of this compound's therapeutic action in treating autoimmune diseases.

Physical Properties Analysis

As a protein-based biologic drug, this compound's physical properties include stability in solution and sensitivity to temperature and light. It is distributed for clinical use in a lyophilized form, which requires reconstitution with sterile water before administration. The stability of this compound in solution is critical for its shelf life and effectiveness.

Chemical Properties Analysis

The chemical properties of this compound are defined by its amino acid sequence and post-translational modifications, such as glycosylation. These properties affect its solubility, stability, and immunogenicity. Glycosylation patterns are particularly important, as they can influence the drug's efficacy and the patient's immune response to the treatment.

References (Sources)

  • For a detailed understanding of this compound's mechanism of action and its application in treating autoimmune diseases, please refer to the article "Tuberculosis associated with this compound, a tumor necrosis factor alpha-neutralizing agent" by Keane et al., 2001, in The New England Journal of Medicine (Keane et al., 2001).

  • For insights into the development and clinical validation of assays for measuring this compound and the immune response to it, see the study "Clinical laboratory application of a reporter-gene assay for measurement of functional activity and neutralizing antibody response to this compound" by Pavlov et al., 2016, in Clinica Chimica Acta (Pavlov et al., 2016).

Aplicaciones Científicas De Investigación

Manejo de la Artritis Reumatoide

La terapia con infliximab (IFX) ha mejorado considerablemente el tratamiento de la artritis reumatoide (AR). Es un anticuerpo monoclonal quimérico compuesto por regiones constantes humanas y regiones variables murinas que se unen específicamente al factor de necrosis tumoral alfa (TNF-α) {svg_1}. Sin embargo, algunos pacientes no responden adecuadamente a la terapia con IFX, o la eficacia del tratamiento disminuye con el tiempo {svg_2}. El monitoreo terapéutico de fármacos (TDM) de IFX podría facilitar la identificación de los no respondedores secundarios y, a su vez, el uso adecuado de IFX {svg_3}.

Tratamiento de la Enfermedad Inflamatoria Intestinal

El this compound se utiliza para el manejo de la enfermedad inflamatoria intestinal (EII). CT-P13 subcutáneo, una molécula de this compound subcutánea, proporciona una estabilidad farmacocinética relativa y niveles más altos de fármacos en el valle en comparación con la administración intravenosa {svg_4}. Los datos emergentes de ensayos clínicos y del mundo real apoyan resultados clínicos, bioquímicos, endoscópicos y de seguridad comparables entre this compound subcutáneo e intravenoso tanto en la enfermedad de Crohn luminal como en la colitis ulcerosa {svg_5}.

Tratamiento de la Artritis Psoriásica

El this compound se utiliza para tratar la artritis psoriásica, una enfermedad autoinmune {svg_6}. Interactúa con el factor de necrosis tumoral α (TNF-α) diana, que es una citoquina proinflamatoria clave involucrada en enfermedades inflamatorias crónicas {svg_7}.

Tratamiento de la Espondilitis Anquilosante

La espondilitis anquilosante, otra enfermedad autoinmune, también se puede tratar con this compound {svg_8}.

Tratamiento de la Psoriasis en Placas

El this compound se utiliza para el tratamiento de la psoriasis en placas en adultos {svg_9}.

Tratamiento de la Colitis Ulcerosa y la Enfermedad de Crohn

El this compound se utiliza para tratar la colitis ulcerosa y la enfermedad de Crohn tanto en niños como en adultos {svg_10}. En un estudio observacional prospectivo de 115 pacientes con UC aguda refractaria a esteroides, los pacientes con concentraciones detectables de this compound en el valle en suero tuvieron tasas más altas de remisión clínica y tasas más bajas de colectomía en comparación con los pacientes con concentraciones en el valle indetectables {svg_11}.

Mecanismo De Acción

Target of Action

Infliximab is a monoclonal anti-tumor necrosis factor alpha (TNF-α) antibody . TNF-α is a key proinflammatory cytokine involved in chronic inflammatory diseases . It is released by white blood cells as part of our body’s immune response to infection or invasion by foreign substances .

Mode of Action

This compound works by binding to both the soluble subunit and the membrane-bound precursor of TNF-α . This binding disrupts the interaction of TNF-α with its receptors, preventing it from activating further pro-inflammatory cascades . This compound may also cause lysis of cells that produce TNF-α .

Biochemical Pathways

The binding of this compound to TNF-α disrupts the pro-inflammatory cascade signaling . This disruption can lead to a reduction in the signs and symptoms of inflammatory diseases and induce remission in patients who have had an inadequate response to alternative first-line therapies for that disorder .

Pharmacokinetics

This compound is administered intravenously, and its administration is weight-based . The volume of distribution of this compound is low and at steady state ranges from 4.5 to 6 L . Therapeutic monoclonal antibodies, such as immunoglobulins, are cleared from the circulation primarily by catabolism . The median this compound half-life is approximately 14 days .

Result of Action

This compound’s action results in a reduction of signs and symptoms of inflammatory diseases and induction of remission in patients who have had an inadequate response to alternative first-line therapies for that disorder . It is used in the treatment of a wide variety of inflammatory conditions such as rheumatoid arthritis, Crohn’s disease, and ankylosing spondylitis .

Action Environment

The action of this compound can be influenced by various factors. For instance, the presence of antidrug antibodies can accelerate clearance through the reticuloendothelial system, and/or impair its efficacy by blocking the binding to the antigen . Furthermore, the use of concomitant immunomodulators, degree of systemic inflammation, serum albumin concentration, and body weight can affect the pharmacodynamic response .

Safety and Hazards

Infliximab affects your immune system and can reduce its ability to fight infections . Serious infections have happened in patients receiving this compound, such as tuberculosis (TB) and infections caused by viruses, fungi, or bacteria . Using this compound may increase your risk of developing certain types of cancer, including a rare fast-growing type of lymphoma (called hepatosplenic T-cell lymphoma) that can be fatal .

Direcciones Futuras

CT-P13 is the first subcutaneous infliximab molecule approved for the management of inflammatory bowel disease (IBD). Compared to intravenous therapy, SC this compound offers a range of practical, micro- and macroeconomic advantages . More randomised controlled trials are needed in order to investigate the efficacy of the proposed preventive and management algorithms .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Infliximab involves the generation of the heavy and light chains of the monoclonal antibody separately, followed by their combination to form the final product.", "Starting Materials": [ "Heavy chain variable domain (VH) gene", "Light chain variable domain (VL) gene", "Expression vectors", "CHO cells", "Culture media", "Purification reagents" ], "Reaction": [ "1. Isolation of the VH and VL genes from human B cells", "2. Cloning of the VH and VL genes into separate expression vectors", "3. Transfection of CHO cells with the VH and VL expression vectors", "4. Culture of the transfected CHO cells in appropriate media", "5. Harvesting of the heavy and light chains separately from the culture media", "6. Purification of the heavy and light chains using chromatography techniques", "7. Combination of the purified heavy and light chains in a specific ratio", "8. Refolding of the combined chains to form the final Infliximab product", "9. Final purification of Infliximab using chromatography techniques" ] }

Número CAS

170277-31-3

Fórmula molecular

C7H7N3O2

Peso molecular

0

Origen del producto

United States

Q & A

Q1: What is the primary mechanism of action of Infliximab?

A1: this compound is a chimeric monoclonal antibody that specifically targets and binds to tumor necrosis factor-alpha (TNF-α) [, , , ]. This binding neutralizes TNF-α activity, preventing it from interacting with its receptors (TNFR1 and TNFR2) on cell surfaces [, , ].

Q2: How does this compound's binding to TNF-α lead to therapeutic effects in inflammatory conditions?

A2: TNF-α is a key pro-inflammatory cytokine involved in various inflammatory diseases [, , , ]. By neutralizing TNF-α, this compound disrupts the inflammatory cascade, leading to reduced inflammation, decreased production of other pro-inflammatory cytokines, and ultimately, symptom relief [, , ].

Q3: Does this compound induce apoptosis of inflammatory cells?

A3: While initially thought to be a primary mechanism, research suggests that this compound does not directly induce apoptosis in significant numbers []. Instead, it primarily exerts its effects through modulating the TNF-α system, including increasing soluble TNFR2 release, reducing TNFR2 expression on cells, and enhancing IL-10 production, creating an anti-inflammatory environment [].

Q4: What is the molecular formula and weight of this compound?

A4: This information is not provided in the provided research papers.

Q5: Is there information available regarding this compound's material compatibility and stability under various conditions?

A5: The provided research papers primarily focus on clinical applications and efficacy of this compound rather than its material compatibility and stability under various conditions.

Q6: How is this compound administered, and what is its typical half-life?

A6: this compound is administered intravenously [, , , ]. The provided research papers do not specify a specific half-life, but it is generally understood that monoclonal antibodies like this compound have relatively long half-lives, often measured in days to weeks.

Q7: What factors can influence this compound's pharmacokinetics in patients?

A7: The development of anti-infliximab antibodies (ATI) is a significant factor affecting this compound's pharmacokinetics [, , , , , ]. ATI can bind to and neutralize this compound, leading to increased clearance, lower serum concentrations, and reduced efficacy [, , , , , ].

Q8: How does the presence of ATI impact this compound's clinical effectiveness?

A8: Studies have consistently shown a strong correlation between the presence of ATI, reduced serum this compound concentrations, and loss of clinical response [, , , , , ]. Patients with higher ATI titers tend to experience shorter durations of response and may require dose adjustments or treatment discontinuation [, , , , , ].

Q9: Are there strategies to mitigate the impact of ATI on this compound therapy?

A9: Co-administration of immunosuppressants, such as methotrexate (MTX), is a common strategy to reduce ATI formation [, , ]. While MTX may not completely prevent ATI development, it can lower ATI levels and prolong the duration of response to this compound [, , ].

Q10: What is the relationship between serum this compound trough levels and clinical response?

A10: Research suggests a strong correlation between serum this compound trough levels and clinical efficacy [, , , , , , ]. Lower trough levels, particularly below 1 µg/mL, are associated with increased disease activity and poorer response [, , , , , , ].

Q11: How can therapeutic drug monitoring (TDM) be used to optimize this compound therapy?

A11: TDM, involving the measurement of serum this compound and ATI levels, can guide treatment decisions [, , , , , , ]. Patients with low trough levels and/or high ATI titers may benefit from dose escalation, more frequent infusions, or switching to a different biologic agent [, , , , , , ].

Q12: Which inflammatory diseases have shown positive responses to this compound in clinical trials and observational studies?

A12: this compound has demonstrated clinical efficacy in a range of inflammatory conditions, including:

  • Rheumatoid Arthritis (RA): Improves symptoms, reduces joint damage, and promotes remission in patients with moderate to severe RA [, , , , ].
  • Crohn's Disease (CD): Induces and maintains remission, heals mucosal ulcerations, reduces hospitalizations and surgeries in both adult and pediatric CD [, , , , , , , ].
  • Ulcerative Colitis (UC): Effective as rescue therapy for acute severe UC and for inducing and maintaining remission in chronic refractory UC [, , , , ].
  • Ankylosing Spondylitis (AS): Improves disease activity, functionality, and pain in patients with AS [, , ].
  • Behçet’s Disease (BD): Shows promise in controlling refractory uveitis associated with BD, reducing ocular inflammatory attacks, and improving visual acuity [, , , , ].
  • Psoriasis: Effective in treating moderate to severe plaque psoriasis, psoriatic arthritis, pustular psoriasis, and psoriatic erythroderma [, ].

Q13: Are there specific patient populations where this compound may be more or less effective?

A13:

  • Elderly Patients: Research suggests that this compound's efficacy and safety profile in elderly patients with RA are comparable to those observed in younger populations [].
  • Pediatric Patients: this compound has shown efficacy in pediatric CD, maintaining clinical benefit and potentially improving growth in children with growth delay [].

Q14: What are the primary mechanisms of resistance to this compound?

A15: The development of ATI is the most well-documented mechanism of resistance to this compound [, , , , , ]. These antibodies can neutralize the drug, leading to reduced serum levels and loss of efficacy [, , , , , ].

Q15: Does cross-resistance occur between this compound and other TNF-α inhibitors?

A16: While there is limited data on cross-resistance between this compound biosimilars, research suggests that antibodies developed against one this compound product (originator or biosimilar) fully cross-react with other this compound products []. This implies that switching to a different this compound product might not be beneficial if a patient develops ATI.

Q16: What are some of the known adverse events associated with this compound therapy?

A16: While this Q&A focuses on the scientific background of this compound, it's important to acknowledge that all medications carry potential risks. The provided research papers mention several potential adverse events, including:

  • Infections: this compound can increase the risk of infections, including serious infections like tuberculosis [, , ].
  • Infusion Reactions: Some patients may experience infusion-related reactions, ranging from mild to severe [, , ].
  • Other Adverse Events: The research papers mention other potential adverse events, including pulmonary tuberculosis, depression, pneumonia, deep-vein thrombosis, CNS lymphoma, and Legionella pneumonia [, , ].

Q17: Are there ongoing efforts to develop alternative drug delivery systems for this compound?

A17: The provided research papers focus on intravenous this compound. While alternative delivery systems are not discussed, research in drug delivery constantly explores new approaches for biologics, which may include this compound in the future.

Q18: Are there reliable biomarkers to predict this compound response or identify patients at risk of developing adverse events?

A18:

  • Serum this compound and ATI Levels: Monitoring serum trough concentrations of this compound and ATI levels is crucial for predicting response, identifying loss of response, and guiding dose optimization [, , , , , , ].
  • C-reactive Protein (CRP): CRP, a general marker of inflammation, can be used to assess disease activity and monitor response to this compound therapy [, , , , , , ].
  • Genetic Biomarkers: Research is exploring potential genetic biomarkers, such as HLA-DQA1*05, to predict the risk of ATI formation and loss of response to this compound [].

Q19: What analytical methods are used to measure serum this compound and ATI levels?

A19: The research papers mention several techniques for measuring this compound and ATI:

  • Enzyme-linked immunosorbent assay (ELISA): ELISA is a common method for quantifying this compound and ATI levels in serum samples [, , , , , , ].
  • Radioimmunoassay (RIA): RIA, a highly sensitive technique, can also be used to detect and quantify anti-infliximab antibodies [].

Q20: What is known about the immunogenicity of this compound?

A21: this compound, being a chimeric monoclonal antibody, can elicit an immune response in some patients, leading to the production of ATIs [, , , , , ].

Q21: What factors might contribute to this compound's immunogenicity?

A21:

  • Chimeric Nature: As a chimeric antibody, this compound contains both human and murine components. The murine portions can trigger an immune response in some individuals [, ].
  • Frequency of Administration: Repeated exposure to this compound, particularly with infrequent dosing intervals, can increase the likelihood of ATI development [, , , , , ].

Q22: Are there strategies to reduce or prevent ATI formation during this compound therapy?

A22:

  • Concomitant Immunosuppressants: Co-administration of immunosuppressants, like methotrexate (MTX), is a standard practice to suppress the immune response and reduce ATI formation [, , ].
  • Optimized Dosing Strategies: Research suggests that maintaining therapeutic this compound trough levels through optimized dosing regimens (e.g., shorter dosing intervals, dose escalation) might help minimize ATI development [, , , , , ].

Q23: What are some alternative treatment options for patients who do not respond to this compound or develop intolerance?

A23: Several alternative therapies are available for patients who fail to respond to or cannot tolerate this compound:

  • Other TNF-α Inhibitors: Other biologic agents targeting TNF-α, such as adalimumab, etanercept, and golimumab, offer alternative treatment options [, , ].
  • Non-TNF-α Biologics: Biologics targeting different pathways, such as ustekinumab (targeting IL-12 and IL-23) or vedolizumab (targeting α4β7 integrin), provide additional therapeutic options [].

Q24: What resources are available to researchers studying this compound and related therapies?

A24: Numerous resources support ongoing research:

  • Clinical Trial Databases: Publicly available clinical trial databases, like ClinicalTrials.gov, provide information on past and ongoing clinical trials investigating this compound [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.